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Introduction
Mizacorat, also known as AZD9567, is an investigational, non-steroidal, selective

glucocorticoid receptor modulator (SGRM) developed by AstraZeneca for the treatment of

rheumatoid arthritis (RA).[1] It is designed to offer a similar anti-inflammatory efficacy to

traditional oral corticosteroids, such as prednisolone, but with an improved safety profile.[2] The

key therapeutic goal of Mizacorat is to dissociate the anti-inflammatory effects of glucocorticoid

receptor (GR) activation from the adverse effects, which are often linked to off-target actions on

the mineralocorticoid receptor (MR) and the transactivation of genes responsible for metabolic

side effects.[3][4]

Mizacorat represents a novel approach in RA therapy, aiming to provide the rapid and potent

anti-inflammatory benefits of glucocorticoids while minimizing well-known side effects like

electrolyte imbalance and dysglycemia.[5] This document provides a comprehensive overview

of the mechanism of action, preclinical data, and clinical findings for Mizacorat in the context of

rheumatoid arthritis research.

Mechanism of Action: Selective Glucocorticoid
Receptor Modulation
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Glucocorticoids exert their anti-inflammatory effects primarily through the glucocorticoid

receptor, a ligand-activated transcription factor that is part of the nuclear receptor superfamily.

Upon binding to a ligand like cortisol or a synthetic glucocorticoid, the GR translocates from the

cytoplasm to the nucleus. Inside the nucleus, it modulates gene expression through two main

mechanisms:

Transrepression: The activated GR can bind to and inhibit the activity of pro-inflammatory

transcription factors such as NF-κB and AP-1. This process is thought to be responsible for

the majority of the anti-inflammatory effects of glucocorticoids.

Transactivation: The GR can also directly bind to glucocorticoid response elements (GREs)

in the promoter regions of target genes, leading to the increased transcription of anti-

inflammatory proteins and also genes associated with metabolic side effects.

Mizacorat is designed to preferentially engage in the transrepression pathway over the

transactivation pathway. It binds to the glucocorticoid receptor in a manner distinct from

steroidal glucocorticoids, inducing a unique transcriptomic response. A critical feature of

Mizacorat's selectivity is its high affinity for the glucocorticoid receptor and significantly lower

affinity for the mineralocorticoid receptor. Preclinical data indicates that Mizacorat has a 104-

fold lower affinity for the MR compared to prednisolone, which is expected to reduce the risk of

electrolyte and fluid balance disruptions.
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Caption: Mizacorat's selective glucocorticoid receptor (GR) signaling pathway.

Preclinical Research
Preclinical studies have demonstrated Mizacorat's potent anti-inflammatory effects and

favorable safety profile compared to prednisolone.
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In Vivo Animal Model
In a rat model of joint inflammation, Mizacorat showed anti-inflammatory effects comparable to

those of prednisolone.

Ex Vivo Human Whole Blood Assay
The anti-inflammatory activity of Mizacorat was further evaluated by measuring its ability to

inhibit lipopolysaccharide (LPS)-stimulated tumor necrosis factor-alpha (TNFα) release in

human whole blood. This assay is a standard method for assessing the potency of anti-

inflammatory compounds.

Experimental Protocol: LPS-Induced TNFα Release in Human Whole Blood

Blood Collection: Whole blood is collected from healthy human donors into heparinized

tubes.

Compound Incubation: Aliquots of the whole blood are pre-incubated with varying

concentrations of Mizacorat, prednisolone, or a vehicle control for a specified period (e.g., 1

hour) at 37°C.

Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the blood samples to a final

concentration known to induce a robust inflammatory response (e.g., 100 ng/mL). A negative

control group without LPS stimulation is also included.

Incubation: The samples are incubated for a further period (e.g., 4-6 hours) at 37°C to allow

for cytokine production.

Plasma Separation: After incubation, the samples are centrifuged to separate the plasma.

Cytokine Measurement: The concentration of TNFα in the plasma supernatant is quantified

using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

Data Analysis: The percentage inhibition of TNFα release is calculated for each compound

concentration relative to the vehicle-treated, LPS-stimulated control. The IC50 (half-maximal

inhibitory concentration) is then determined.
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Results from these experiments indicated that Mizacorat has similar anti-inflammatory effects

to prednisolone.

In Vitro Safety Profile
In vitro studies highlighted Mizacorat's improved safety profile concerning glucose

homeostasis. Unlike prednisolone, Mizacorat did not upregulate the transcription of

gluconeogenic enzymes in human hepatocytes. Furthermore, the inhibition of glucose-

stimulated insulin secretion in human pancreatic islets was found to be twofold lower with

Mizacorat compared to prednisolone.
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Caption: Experimental workflow for the ex vivo TNFα release assay.

Clinical Research: Phase IIa Study
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A Phase IIa, randomized, double-blind, parallel-group, multicenter study was conducted to

assess the efficacy and safety of Mizacorat versus prednisolone in patients with active

rheumatoid arthritis.

Experimental Protocol: Phase IIa Clinical Trial
(NCT02512575)

Study Population: Patients with active rheumatoid arthritis.

Randomization: A total of 21 patients were randomized in a 1:1 ratio.

Treatment Arms:

Mizacorat 40 mg, administered orally once daily for 14 days (n=11).

Prednisolone 20 mg, administered orally once daily for 14 days (n=10).

Primary Endpoint: The primary efficacy measure was the change from baseline in the

Disease Activity Score 28-joint count C-reactive protein (DAS28-CRP) at Day 15.

Secondary Endpoints: Secondary measures included the individual components of the

DAS28-CRP and the American College of Rheumatology (ACR) response criteria (ACR20,

ACR50, and ACR70).

Safety Endpoints: Safety and tolerability were assessed, with a key focus on serum

electrolytes, including the sodium:potassium ratio.
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Caption: Phase IIa clinical trial design for Mizacorat in rheumatoid arthritis.

Efficacy Results
Mizacorat demonstrated a similar efficacy profile to prednisolone. There was no clinically

meaningful difference in the change from baseline to Day 15 in the DAS28-CRP between the

two treatment groups. Similar outcomes were observed for the secondary efficacy endpoints.
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Efficacy Endpoint
Mizacorat (40 mg) vs. Prednisolone (20
mg)

Primary: Change in DAS28-CRP
Least-squares mean difference: 0.47 (95% CI:

-0.49 to 1.43)

Conclusion
No clinically meaningful difference in efficacy

was observed.

Safety and Tolerability Results
The overall safety profile of Mizacorat was comparable to that of prednisolone. A key

differentiating factor was observed in the impact on electrolytes. Unlike prednisolone,

Mizacorat had no effect on the serum sodium:potassium ratio, supporting its selective

mechanism of action and reduced activity at the mineralocorticoid receptor.

Safety Endpoint Mizacorat (40 mg) Prednisolone (20 mg)

Serum Sodium:Potassium

Ratio
No effect observed. Alterations observed.

Overall Adverse Events

The safety profile was not

different from that of

prednisolone.

Established safety profile.

Summary and Future Directions
Mizacorat (AZD9567) is a selective glucocorticoid receptor modulator that has shown promise

in early-phase clinical research for rheumatoid arthritis. Its mechanism of action, characterized

by high affinity for the GR and low affinity for the MR, translates into a clinical profile with anti-

inflammatory efficacy comparable to prednisolone but with a potentially improved safety profile,

particularly concerning electrolyte balance.

The data from preclinical and Phase IIa studies support the continued development of

Mizacorat. However, larger and longer-duration clinical trials are necessary to fully establish its

long-term efficacy and safety and to determine its ultimate role as a potential alternative to

traditional oral corticosteroids for patients with inflammatory diseases like rheumatoid arthritis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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